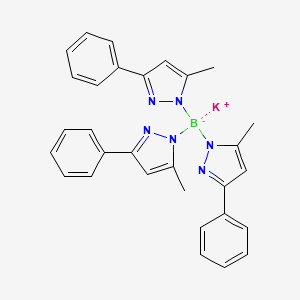![molecular formula C10H13N3 B574592 (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 193534-48-4](/img/structure/B574592.png)
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that includes a benzimidazole ring attached to an ethanamine moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Ethanamine Moiety: The ethanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the ethanamine moiety can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Benzimidazol-2-yl)-N-methylethanamine: Lacks the chiral center present in (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine.
(1R)-1-(1H-Benzimidazol-2-yl)-N-ethylethanamine: Similar structure but with an ethyl group instead of a methyl group.
(1R)-1-(1H-Benzimidazol-2-yl)-N-methylpropanamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chiral center and the presence of the benzimidazole ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
193534-48-4 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.235 |
Nom IUPAC |
(1R)-1-(1H-benzimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
WMQHNODUVXJCNT-SSDOTTSWSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)NC |
Synonymes |
1H-Benzimidazole-2-methanamine,N,alpha-dimethyl-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole](/img/structure/B574515.png)

![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)


![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)
